

An In-depth Technical Guide to the Spectroscopic Data of Nitropyridine Derivatives

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Compound of Interest

Compound Name: *2-Chloro-3-methoxy-6-nitropyridine1-oxide*

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This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they are applied to the structural elucidation of nitropyridine derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate the accurate characterization of this important class of heterocyclic compounds. Nitropyridines are pivotal intermediates in the synthesis of a wide range of pharmaceutical and agrochemical products.^{[1][2][3][4]}

The Critical Role of Spectroscopy in Characterizing Nitropyridine Derivatives

The precise structural confirmation of nitropyridine derivatives is essential for understanding their chemical reactivity, structure-activity relationships (SAR), and for ensuring the integrity of biological and clinical data.^[5] The electronic properties of the pyridine ring are significantly influenced by the strongly electron-withdrawing nitro (-NO₂) group, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution.^{[1][2]} This electronic influence manifests in unique spectroscopic signatures that, when correctly interpreted, provide a detailed map of the molecule's structure.

This guide will delve into the nuances of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, offering not just data, but the rationale behind the observed spectral features and the experimental choices made during data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. [\[6\]\[7\]](#)

^1H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Causality Behind Chemical Shifts and Coupling Constants: The electron-withdrawing nature of the nitro group and the electronegativity of the ring nitrogen atom cause a significant deshielding of the protons on the pyridine ring. This results in their resonance at a characteristically downfield region (typically δ 7.0-9.6 ppm). The position of the nitro group and other substituents dictates the precise chemical shifts and the observed coupling patterns.

- Ortho Protons: Protons ortho to the ring nitrogen and/or the nitro group are the most deshielded.
- Meta Protons: Protons meta to these groups are also deshielded, but to a lesser extent.
- Para Protons: Protons para to these groups experience a moderate deshielding effect.

The coupling constants (J-values) between adjacent protons provide valuable information about their connectivity. Typical ortho coupling (^3J) is in the range of 4-9 Hz, meta coupling (^4J) is 1-3 Hz, and para coupling (^5J) is often less than 1 Hz and not always resolved.

Table 1: Representative ^1H NMR Data for Nitropyridine Derivatives

Comp ound	H-2 (δ , ppm, mult., J Hz)	H-3 (δ , ppm, mult., J Hz)	H-4 (δ , ppm, mult., J Hz)	H-5 (δ , ppm, mult., J Hz)	H-6 (δ , ppm, mult., J Hz)	Other (δ , ppm)	Solven t	Refere nce
3- Nitropyri dine	9.55 (d, 2.5)	-	8.45 (ddd, 8.3, 2.5, 1.5)	7.65 (dd, 8.3, 4.7)	8.85 (dd, 4.7, 1.5)	-	CDCl ₃	[7]
2- Methyl- 5- nitropyri dine	-	7.36 (d, 8.5)	8.37 (dd, 8.5, 2.6)	-	9.33 (d, 2.4)	2.71 (s, 3H, CH ₃)	CDCl ₃	[8]
3- Hydrox y-2- nitropyri dine	-	-	7.35 (dd, 8.0, 4.5)	6.45 (t, 8.0)	8.15 (dd, 8.0, 1.5)	12.5 (br s, 1H, OH)	DMSO- d ₆	[6]
4- Chloro- 2- methyl- 3- nitropyri dine (Expect ed)	-	-	-	~7.5- 8.0 (d)	~8.0- 8.5 (d)	~2.5- 3.0 (s, 3H, CH ₃)	CDCl ₃	[9]

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon NMR provides a detailed picture of the carbon skeleton, with chemical shifts being highly sensitive to the electronic environment of each carbon atom.[10]

Causality Behind Chemical Shifts: The electron-withdrawing nitro group and the ring nitrogen exert a strong deshielding effect on the carbon atoms of the pyridine ring, causing them to

resonate at lower fields (typically δ 120-160 ppm).

- **Carbons Bearing the Nitro Group:** The carbon atom directly attached to the nitro group is often significantly deshielded.
- **Carbons Ortho and Para to the Nitro Group:** These carbons also experience substantial deshielding.
- **Quaternary Carbons:** Carbons that are part of the pyridine ring but do not have an attached proton can be identified by their lack of signal in a DEPT-135 experiment and often have lower intensity in a standard proton-decoupled ^{13}C spectrum.

Table 2: Representative ^{13}C NMR Data for Nitropyridine Derivatives

Compound	C-2 (δ , ppm)	C-3 (δ , ppm)	C-4 (δ , ppm)	C-5 (δ , ppm)	C-6 (δ , ppm)	Other (δ , ppm)	Solvent	Reference
3-Nitropyridine	152.8	133.7	135.5	124.5	146.0	-	CDCl_3	[7]
2-Methyl-5-nitropyridine	165.4	131.2	142.4	144.6	123.3	24.8 (CH ₃)	CDCl_3	[8]
3-Hydroxy-2-nitropyridine (Expected)	~150-160	~120-130	~140-150	~110-120	~145-155	-	$\text{DMSO-}d_6$	[6]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][10]

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 5-20 mg of the nitropyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7][9] The choice of solvent is critical for sample solubility and to avoid signal overlap.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[6][7][9]
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering at least 0-12 ppm, and a relaxation delay of 1-5 seconds.[6][9]
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum.
 - A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required.
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., TMS) or the residual solvent peak.[1]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[6][7]

Causality Behind Characteristic Vibrations: The vibrational frequencies of bonds are determined by the masses of the bonded atoms and the strength of the bond. The presence of

the nitro group and the pyridine ring gives rise to a series of characteristic absorption bands.

- **N-O Stretching Vibrations:** The most prominent and diagnostic peaks for nitropyridines are the asymmetric and symmetric stretching vibrations of the nitro group. These typically appear as strong bands in the regions of 1500-1570 cm^{-1} (asymmetric) and 1300-1370 cm^{-1} (symmetric).
- **Aromatic C=C and C=N Stretching:** The stretching vibrations of the pyridine ring are observed in the 1400-1620 cm^{-1} region.[11]
- **C-H Stretching and Bending:** Aromatic C-H stretching vibrations are typically seen above 3000 cm^{-1} , while out-of-plane C-H bending vibrations appear in the 700-900 cm^{-1} region and can be indicative of the substitution pattern.[12]

Table 3: Characteristic IR Absorption Bands for Nitropyridine Derivatives

Functional Group	Wavenumber (cm^{-1})	Intensity	Reference
Aromatic C-H Stretch	3000 - 3100	Medium	[7]
NO ₂ Asymmetric Stretch	1500 - 1570	Strong	[9][13]
Aromatic C=N, C=C Stretch	1400 - 1620	Medium to Strong	[9][11]
NO ₂ Symmetric Stretch	1300 - 1370	Strong	[9][13]
C-H Out-of-Plane Bending	700 - 900	Medium to Strong	[12]

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

- **Sample Preparation:**

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.[1][6]
- KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[5][7]
- Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.[6]
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}).[1][6] A background spectrum should be recorded and automatically subtracted from the sample spectrum.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its identity and structure.[6][7]

Causality Behind Fragmentation Patterns: The fragmentation of nitropyridine derivatives in the mass spectrometer is influenced by the stability of the resulting ions. The electron-deficient pyridine ring and the presence of the nitro group and other substituents direct the fragmentation pathways.

- Molecular Ion (M^+): The molecular ion peak provides the molecular weight of the compound. According to the Nitrogen Rule, since nitropyridines contain two nitrogen atoms (an even number), their molecular ion will have an even mass-to-charge ratio (m/z), assuming no other odd-electron elements are present besides nitrogen.[14]
- Loss of NO_2 : A common fragmentation pathway is the loss of the nitro group (a loss of 46 Da).
- Loss of NO and CO : Subsequent fragmentation can involve the loss of nitric oxide (NO , 30 Da) and carbon monoxide (CO , 28 Da).
- Ring Cleavage: The pyridine ring can also undergo cleavage, leading to a series of smaller fragment ions.

Table 4: Key Mass Spectral Data for Nitropyridine Derivatives

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)	Ionization Method	Reference
3-Nitropyridine	124	94, 78, 66	EI	[7]
4-Chloro-2-methyl-3-nitropyridine	172 (with M+2 isotope peak)	155, 126, 91	EI	[9]
2,4-Dichloro-5-nitropyridine	192 (with M+2 and M+4 isotope peaks)	162, 146, 111	EI	[15]

Experimental Protocol for Mass Spectrometry

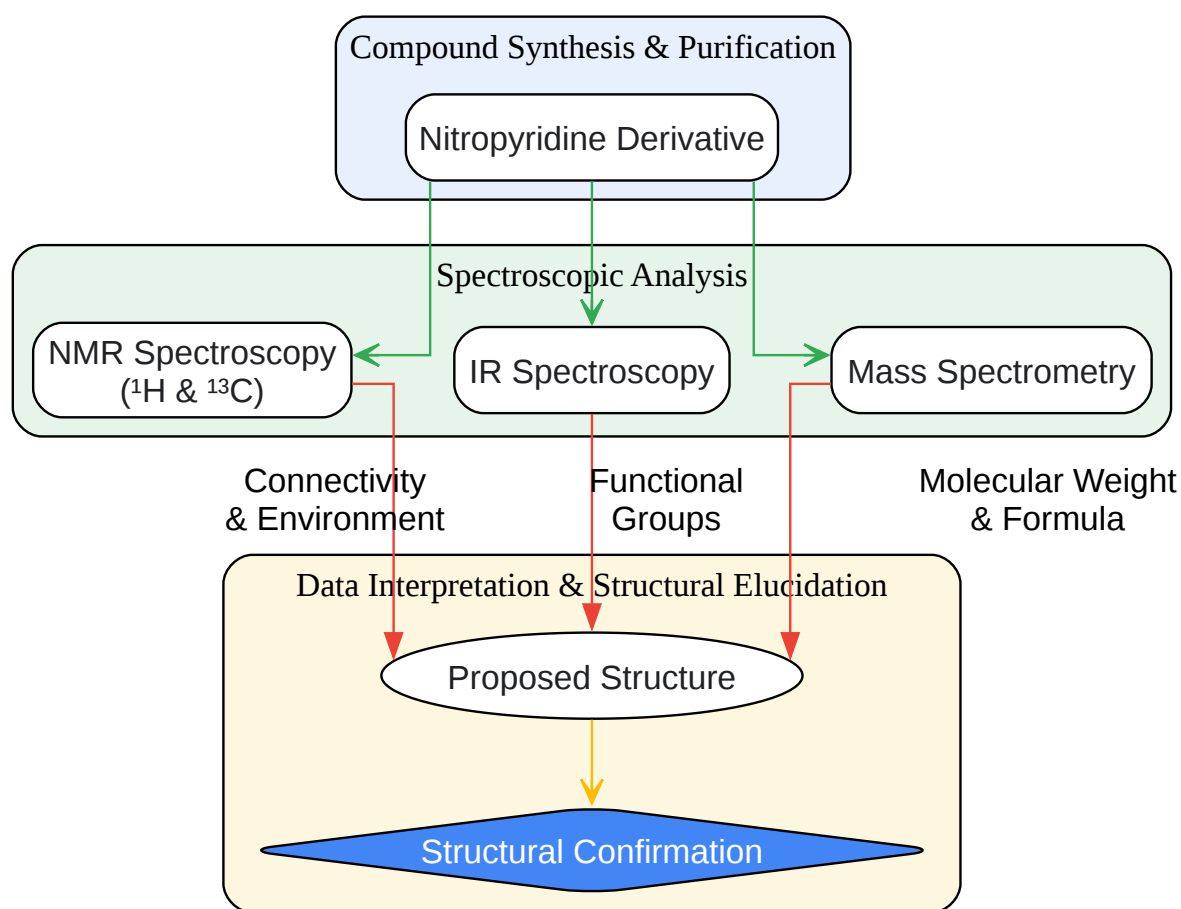
Step-by-Step Methodology (GC-MS with Electron Ionization):

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6][7]
- GC Conditions:
 - Use an appropriate capillary column (e.g., HP-5ms) for separation.[6]
 - Program the oven temperature with a ramp to ensure good separation of the analyte.[7][15]
 - Use helium as the carrier gas at a constant flow rate.[7][15]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[7][15]
 - Mass Range: Scan a suitable mass range (e.g., m/z 40-400).[7]

- Set appropriate source and quadrupole temperatures.[7][15]

Integrated Spectroscopic Analysis Workflow

The most robust structural elucidation comes from the synergistic interpretation of data from all three spectroscopic techniques.



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